molecular formula C18H17NO3 B5713875 4-benzoylphenyl 1-pyrrolidinecarboxylate

4-benzoylphenyl 1-pyrrolidinecarboxylate

Cat. No.: B5713875
M. Wt: 295.3 g/mol
InChI Key: CIIUSKHECPKUNO-UHFFFAOYSA-N
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Description

4-benzoylphenyl 1-pyrrolidinecarboxylate is a chemical compound that features a benzoyl group attached to a phenyl ring, which is further connected to a pyrrolidinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoylphenyl 1-pyrrolidinecarboxylate typically involves the esterification of 4-benzoylphenol with pyrrolidine-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-benzoylphenyl 1-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, bromo, and sulfonic acid derivatives of the phenyl ring.

Scientific Research Applications

4-benzoylphenyl 1-pyrrolidinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

4-benzoylphenyl 1-pyrrolidinecarboxylate can be compared with other similar compounds, such as:

    4-benzoylphenyl 1-pyrrolidinecarboxamide: Similar structure but with an amide group instead of an ester, which can affect its reactivity and biological activity.

    4-benzoylphenyl 1-pyrrolidinecarboxylic acid: Contains a carboxylic acid group, which can influence its solubility and interaction with biological targets.

    This compound derivatives: Various derivatives with different substituents on the phenyl or pyrrolidine rings, leading to diverse chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(4-benzoylphenyl) pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-17(14-6-2-1-3-7-14)15-8-10-16(11-9-15)22-18(21)19-12-4-5-13-19/h1-3,6-11H,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIUSKHECPKUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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